molecular formula C16H14ClN3O2S2 B2743292 3-chloro-2-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034613-98-2

3-chloro-2-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No. B2743292
CAS RN: 2034613-98-2
M. Wt: 379.88
InChI Key: QJVAEBDAXNSQES-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide, also known as CMPB, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

Organic Synthesis and Catalysis

Sulfonamide derivatives have been explored for their roles in facilitating various chemical reactions. For instance, Miura et al. (1998) demonstrated the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a palladium-copper catalyst system under air, highlighting the utility of sulfonamides in the synthesis of complex organic molecules (Miura et al., 1998).

Medicinal Chemistry: Anticancer, Antimicrobial, and Other Bioactivities

  • Anticancer Activity : Gul et al. (2016) synthesized 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides, showing promising results in cytotoxicity experiments and indicating potential as novel anticancer agents due to their selective inhibition of human carbonic anhydrase IX and XII (Gul et al., 2016).
  • Antimicrobial Activity : A study by Hassan (2013) on the synthesis and evaluation of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties revealed significant antimicrobial activity against various bacteria and fungi, suggesting their potential use as antimicrobial agents (Hassan, 2013).
  • Anti-inflammatory and Analgesic Activities : Küçükgüzel et al. (2013) synthesized celecoxib derivatives incorporating sulfonamide groups, demonstrating anti-inflammatory and analgesic activities without causing tissue damage, positioning them as potential therapeutic agents (Küçükgüzel et al., 2013).

Biological Applications and Mechanistic Studies

  • Mechanistic Insights : Borges et al. (2014) provided crystallographic studies on N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, which contribute to understanding the conformational differences in molecules and their implications in biological activities, offering insights into the selectivity and efficacy of sulfonamide derivatives in biological systems (Borges et al., 2014).

properties

IUPAC Name

3-chloro-2-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S2/c1-11-12(17)4-2-6-15(11)24(21,22)20-10-13-16(19-8-7-18-13)14-5-3-9-23-14/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVAEBDAXNSQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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